Lunatusin
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
KTCENLADTFRGPCFATSNC |
Origin of Product |
United States |
Discovery, Source Organism, and Initial Characterization of Lunatusin
Historical Context of Lunatusin Identification
The identification of this compound emerged within the broader study of bioactive peptides found in plants, particularly legumes. Bioactive peptides from plant sources have garnered interest for their potential health-promoting properties beyond basic nutrition. nih.govscielo.br this compound was identified as a trypsin-stable antimicrobial peptide. researchgate.netnih.govdntb.gov.ua
Primary Botanical Source: Phaseolus lunatus (Lima Bean) Seeds
This compound is primarily isolated from the seeds of Phaseolus lunatus L., commonly known as the lima bean. researchgate.netnih.govmdpi.com Phaseolus lunatus is a significant legume species, with domesticated varieties originating from independent events in Mesoamerica and the western Andes. wikipedia.orgembrapa.br The seeds of this plant have been explored for various bioactive compounds, including proteins and peptides with diverse activities. ijstr.orgresearchgate.net
Initial Isolation and Purification Methodologies
The initial isolation and purification of this compound from Phaseolus lunatus seeds have typically involved chromatographic techniques. researchgate.netnih.gov A described protocol for purifying this compound includes a combination of affinity chromatography and gel filtration. researchgate.netnih.gov
Affinity Chromatography Techniques
Affinity chromatography is a method that separates molecules based on specific binding interactions between the target molecule and an immobilized ligand on a stationary phase. bio-rad.comthermofisher.com In the context of this compound purification, affinity chromatography on Affi-gel blue gel has been employed as part of the isolation protocol. researchgate.netnih.gov This technique utilizes the specific binding properties of the target substance to the gel matrix to achieve purification. bio-rad.comthermofisher.com
Gel Filtration Chromatography
Gel filtration chromatography, also known as size exclusion chromatography, separates molecules based on their size as they pass through a porous gel matrix. bio-rad.comthermofisher.com Larger molecules that cannot enter the pores elute faster, while smaller molecules that enter the pores have a longer path and elute later. bio-rad.comthermofisher.com Gel filtration on Superdex 75 has been used in the purification of this compound, following the affinity chromatography step. researchgate.netnih.gov This method helps to further purify the peptide based on its molecular size.
Preliminary Biochemical Characterization
Preliminary biochemical characterization of this compound has focused on determining its approximate molecular mass and assessing its stability.
Determination of Approximate Molecular Mass (e.g., around 7 kDa vs. ~2.2 kDa)
Studies have indicated that this compound is a peptide with a molecular mass reported to be around 7 kDa. researchgate.netnih.govmdpi.com This approximate molecular weight has been determined during the characterization process following its isolation from lima bean seeds. researchgate.netnih.gov Other peptides isolated from Phaseolus lunatus have different molecular masses, such as a lectin with a molecular mass of 24.3 kDa. researchgate.net Protein hydrolysates from P. lunatus have shown bands at lower molecular weights, including 10, 6.8, and 5.26 kDa. scielo.br
Based on the information, the reported molecular mass for this compound is consistently around 7 kDa. There is no information in the provided search results supporting a molecular mass of ~2.2 kDa specifically for this compound; this might relate to different peptides or protein fragments from the same source or other Phaseolus species.
This compound has also been characterized as being stable in the presence of trypsin. researchgate.netnih.gov
Assessment of Proteolytic Stability (e.g., Trypsin-Stability)
Assessments of this compound's stability against proteolytic degradation have indicated that the peptide is notably stable in the presence of trypsin researchgate.netnih.govconnectedpapers.comjmb.or.krthieme-connect.comepdf.pub. Crucially, studies have shown that the antifungal activity of this compound was retained even after incubation with trypsin, demonstrating its resistance to cleavage by this common protease nih.gov. This inherent trypsin stability is a significant characteristic of this compound.
Molecular Structure and Conformation of Lunatusin
Primary Amino Acid Sequence Elucidation
The primary structure of Lunatusin refers to the linear sequence of its amino acid residues. While this compound has been identified and studied for its properties, a specific, definitively elucidated primary amino acid sequence for this compound was not found in the consulted literature. The example sequence provided in the outline (KTCENLADTFRGPCFATSNC) appears to be illustrative of a peptide sequence rather than the confirmed sequence of this compound. This compound has a reported molecular mass of approximately 7 kDa. researchgate.net
Classification as a Plant Defensin (B1577277)
This compound is classified as a plant defensin or a defensin-like antimicrobial peptide. Plant defensins are a superfamily of cysteine-rich peptides that play a crucial role in the innate immune system of plants, providing defense against various pathogens, including fungi and bacteria.
Predicted or Elucidated Secondary and Tertiary Structural Elements
Detailed, specific experimental data elucidating the complete secondary and tertiary structure of this compound was not extensively available in the search results. However, as a member of the plant defensin family, this compound is expected to share structural features common to this class of peptides.
Plant defensins are characterized by the presence of a conserved set of cysteine residues. These cysteine residues form intramolecular disulfide bonds, which are critical for stabilizing the peptide's three-dimensional structure and contributing to its remarkable stability, including resistance to proteases like trypsin, as noted for this compound. nih.govresearchgate.net While the exact number and arrangement of cysteine residues and disulfide bonds specifically within this compound were not detailed in the search results, the presence of these conserved cysteines and disulfide bonds is a hallmark of plant defensins.
Antimicrobial peptides, including plant defensins, often exhibit amphipathicity. This means they possess distinct regions with hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues. This amphipathic nature is crucial for their interaction with biological membranes, a key aspect of their antimicrobial mechanism. The specific arrangement of hydrophobic and charged residues on the peptide's surface facilitates interaction with the lipid bilayers of microbial cell membranes. While specific data on the amphipathicity of this compound was not detailed, its activity as an antimicrobial peptide suggests that amphipathicity likely plays a significant role in its structural integrity and functional interaction with target organisms.
Characteristic α-Helix and β-Strand Motifs of Defensins
Comparative Structural Analysis with Other Plant Antimicrobial Peptides
This compound belongs to the diverse family of plant antimicrobial peptides (AMPs). Plant AMPs exhibit significant structural diversity, broadly classified into families based on their amino acid composition, cysteine content, and structural motifs, such as defensins, thionins, cyclotides, and hevein-like peptides. While this compound is identified as a plant defensin from Phaseolus lunatus, detailed comparative structural analyses specifically focusing on this compound alongside a range of other plant AMPs were not found in the provided search results. General comparisons within the plant defensin family highlight conserved features like cysteine patterns and the CSαβ fold, but variations in loop regions and surface residues contribute to their diverse activities and specificities. nih.gov
Biosynthesis and Genetic Regulation of Lunatusin Production
Factors Influencing Lunatusin Accumulation in Plant Tissues
The accumulation of secondary metabolites and defense compounds in plants, including peptides, can be influenced by a variety of factors, although specific data for this compound accumulation are not present in the search results. General factors known to affect the concentration of such compounds in Phaseolus lunatus and other plants include:
Environmental Conditions: Studies on P. lunatus have shown its adaptation to a wide range of environmental conditions, including varying temperatures and rainfall inifap.gob.mx. Stress conditions, such as drought or salinity, can impact the accumulation of certain compounds like proline, which is involved in osmotic adjustment mdpi.com. While proline is not this compound, this highlights the influence of environmental stress on metabolite accumulation in P. lunatus.
Genotype: Genetic diversity within Phaseolus lunatus is significant, with distinct gene pools (Andean and Mesoamerican) exhibiting differences in various traits, including seed characteristics and protein profiles cgiar.orgscielo.brgeneticsmr.com. Different genotypes may have inherent variations in their capacity to produce and accumulate this compound.
Tissue Type and Development Stage: The concentration of defense compounds can vary depending on the plant tissue and its developmental stage. This compound has been purified from lima bean seeds researchgate.netnih.gov, suggesting that seeds are a primary site of accumulation.
Biotic Interactions: As an antimicrobial peptide, this compound production and accumulation are likely influenced by interactions with pathogens and other organisms. Induction of defense compounds in P. lunatus in response to herbivore damage and signaling pathways like the octadecanoid pathway have been observed in the context of volatile biosynthesis nih.gov. Similar inductive mechanisms might regulate this compound production.
Further research is needed to specifically investigate how these factors influence the biosynthesis and accumulation of this compound in Phaseolus lunatus.
Biological Activities and Associated Molecular Mechanisms of Lunatusin
Antimicrobial Activity
Lunatusin exhibits potent antimicrobial activity, acting against both bacterial and fungal species. researchgate.netnih.gov This broad-spectrum activity makes it a subject of interest for potential applications in combating microbial infections. nih.govfrontiersin.org
Antibacterial Effects and Mechanisms
This compound has shown effectiveness against a spectrum of bacteria, encompassing both Gram-positive and Gram-negative strains. researchgate.netnih.govfrontiersin.org Its antibacterial action involves specific interactions with bacterial cells. frontiersin.orgnih.gov
Studies have indicated that this compound exerts antibacterial action on several notable bacterial species. These include the Gram-positive bacteria Bacillus megaterium, Bacillus subtilis, and Mycobacterium phlei. researchgate.netnih.govfrontiersin.org It has also demonstrated activity against the Gram-negative bacterium Proteus vulgaris. researchgate.netnih.govfrontiersin.org This broad spectrum against both major bacterial classifications highlights its potential as a versatile antimicrobial agent.
Table 1: Antibacterial Spectrum of this compound
| Bacterial Species | Gram Stain | Activity |
| Bacillus megaterium | Positive | Active |
| Bacillus subtilis | Positive | Active |
| Proteus vulgaris | Negative | Active |
| Mycobacterium phlei | Positive | Active |
The antibacterial mechanisms of antimicrobial peptides (AMPs) like this compound often involve interactions with the bacterial cell membrane. frontiersin.orgnih.govmdpi.commdpi.com The most widely accepted mechanism involves the ability of AMPs to interact with lipid components in microbial cell surfaces, leading to membrane disruption. frontiersin.org This interaction can result in increased permeability and cell lysis, or the release of cytoplasmic components, ultimately causing cell death. mdpi.com
AMPs, being typically cationic and amphipathic molecules, are drawn to the negatively charged bacterial cell membrane through electrostatic interactions. frontiersin.orgmdpi.com This attraction facilitates the insertion of the peptide into the membrane. mdpi.com While membrane disruption is a primary mechanism, some AMPs can also penetrate the membrane without causing lysis and target intracellular processes. mdpi.comnih.gov These intracellular targets can include essential metabolic pathways or protein synthesis, thereby disrupting bacterial growth and function. mdpi.com this compound is reported to cause membrane collapse by interacting with lipid molecules on the bacterial cell surface. nih.gov It has also been noted to inhibit translation in a cell-free rabbit reticulocyte lysate system, suggesting potential intracellular interference. researchgate.netnih.gov
Spectrum Against Gram-Positive and Gram-Negative Bacteria (e.g., Bacillus megaterium, Bacillus subtilis, Proteus vulgaris, Mycobacterium phlei)
Antifungal Effects and Mechanisms
In addition to its antibacterial properties, this compound also exhibits antifungal activity against a variety of fungal species. researchgate.netnih.govresearchgate.net
This compound has demonstrated antifungal activity towards several significant fungal pathogens. These include Fusarium oxysporum, Mycosphaerella arachidicola, and Botrytis cinerea. researchgate.netnih.govresearchgate.netunesp.br The activity against these species highlights its potential in controlling fungal growth relevant to both plant pathology and potentially other contexts.
Table 2: Antifungal Spectrum of this compound
| Fungal Species | Activity |
| Fusarium oxysporum | Active |
| Mycosphaerella arachidicola | Active |
| Botrytis cinerea | Active |
The inhibitory potency of this compound against fungal species has been quantified using IC50 values. This compound has been shown to be highly active against Fusarium oxysporum, Botrytis cinerea, and Mycosphaerella arachidicola with potent IC50 values. Specifically, the IC50 values reported are 1.9 µM for Fusarium oxysporum, 2.6 µM for Botrytis cinerea, and 0.32 µM for Mycosphaerella arachidicola. researchgate.net Notably, the IC50 value for M. arachidicola is reported to be significantly lower than that of some other antifungal peptides. researchgate.net
Table 3: Inhibitory Potency (IC50 values) of this compound Against Fungi
| Fungal Species | IC50 (µM) |
| Fusarium oxysporum | 1.9 |
| Botrytis cinerea | 2.6 |
| Mycosphaerella arachidicola | 0.32 |
Fungal Cellular and Molecular Targets
This compound exhibits antifungal activity against several fungal species, including Fusarium oxysporum, Mycosphaerella arachidicola, and Botrytis cinerea. researchgate.netnih.gov Research has determined the inhibitory concentrations (IC50) of this compound against these pathogens. researchgate.net
| Fungal Species | IC50 (µM) | Source |
| Fusarium oxysporum | 1.9 | researchgate.net |
| Botrytis cinerea | 2.6 | researchgate.net |
| Mycosphaerella arachidicola | 0.32 | researchgate.net |
While the precise cellular and molecular targets of this compound in fungal cells are not extensively detailed in available research, antimicrobial peptides, in general, can target fungal membranes, cell wall components, and molecules involved in essential physiological processes such as protein synthesis and the cell cycle. frontiersin.org Some plant defensins, a class to which this compound belongs, are known to interact with fungal membranes, potentially by binding to phosphatidylethanolamine, leading to membrane permeabilization. frontiersin.orgresearchgate.net Additionally, inhibition of protein synthesis is a potential mechanism for antifungal activity, as observed in other contexts and linked to this compound's impact on translation systems. researchgate.netnih.govfrontiersin.orgresearchgate.net
Antiviral Activity and Mechanistic Insights
This compound has demonstrated antiviral potential, particularly through its effects on the human immunodeficiency virus type 1 (HIV-1). researchgate.netnih.govresearchgate.netnih.gov
Inhibition of HIV-1 Reverse Transcriptase
This compound has been shown to reduce the activity of HIV-1 reverse transcriptase, a crucial enzyme for the replication cycle of the virus. researchgate.netnih.govresearchgate.net Studies have quantified this inhibitory effect. nih.gov
| Target | IC50 (µM) | Source |
| HIV-1 Reverse Transcriptase | 120 | nih.gov |
This activity places this compound among other plant-derived peptides recognized for their ability to inhibit this viral enzyme. researchgate.netnih.gov
Analysis of Reverse Transcriptase Inhibition Mechanism
The primary reported mechanism for this compound's antiviral action involves the inhibition of HIV-1 reverse transcriptase activity. researchgate.netnih.govresearchgate.netnih.gov Research suggests a potential link between this antiviral activity and the peptide's effect on gene expression and protein synthesis, as both this compound and another peptide, vulgarinin, were found to inhibit HIV-1 reverse transcriptase and translation in cell-free systems. researchgate.net While general mechanisms for antiviral peptides can include blocking viral entry, interacting with host cell receptors, inactivating viral glycoproteins, modulating host immune responses, or inhibiting intracellular viral gene expression and protein production, the specific detailed mechanism by which this compound inhibits reverse transcriptase itself, beyond direct enzyme inhibition and the link to translation, requires further elucidation. researchgate.netnih.govmdpi.com
Impact on Cell-Free Translation Systems
Beyond its effects on viral enzymes, this compound has been observed to inhibit translation in a cell-free rabbit reticulocyte lysate system. researchgate.netnih.govresearchgate.net Cell-free systems are valuable tools for studying the mechanisms of action of peptides, including their ability to interfere with ribosomal function and cause stalling during translation. embopress.orgmdpi.com The inhibition of translation in such a system by this compound suggests a potential interaction with the protein synthesis machinery. researchgate.netnih.govresearchgate.net This finding also indicates a potential for cytotoxicity towards normal cell types and tissues, which is a consideration in the evaluation of its therapeutic potential. nih.gov
Potential as an Antiviral Agent in Preclinical Models
While in vitro studies have demonstrated this compound's inhibitory effects on HIV-1 reverse transcriptase and cell-free translation, suggesting potential as an antiviral agent, information regarding its evaluation in preclinical animal models for antiviral activity is not available in the provided search results. Preclinical studies are a critical step in assessing the efficacy and safety of potential antiviral compounds in living organisms before clinical trials.
Anticancer Activity and Cellular Mechanisms
This compound has also shown activity against cancer cells. researchgate.netnih.govnih.gov It has been reported to inhibit the proliferation of the breast cancer cell line MCF-7. researchgate.netnih.govnih.gov
| Cancer Cell Line | Activity | IC50 (µM) | Source |
| MCF-7 (Breast) | Proliferation Inhibition | 5.71 | researchgate.netnih.gov |
This compound is described as a plant defensin (B1577277) with effects on cancer cells. nih.gov The mechanisms by which plant defensins exert anticancer activity are not fully understood but can involve both membranolytic and non-membranolytic pathways. nih.govnih.gov These mechanisms may include the induction of apoptosis or direct binding to specific components of the plasma membrane, such as phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov The observed inhibition of cell-free translation by this compound is also a relevant finding in the context of its anticancer activity, as interference with protein synthesis can impact cell growth and proliferation. researchgate.netnih.govresearchgate.netnih.gov However, as noted previously, this also raises the possibility of cytotoxicity to normal cells. nih.gov
Inhibition of Proliferation in Cancer Cell Lines (e.g., MCF-7 Breast Cancer Cells)
This compound has been reported to inhibit the proliferation of the breast cancer cell line MCF-7. researchgate.netnih.govcpu-bioinfor.org Studies have indicated that this compound can decrease cell vitality and induce apoptosis in breast cancer cell lines, including MCF-7 and MDA-MB-231. foodandnutritionresearch.netnih.gov This inhibitory effect on proliferation has also been observed in other cancer cell types, such as leukemia (L1210 and M1) cells, by vulgarinin, another peptide from Phaseolus vulgaris. nih.gov
Concentration-Dependent Effects (e.g., IC50 values)
The antiproliferative effects of this compound are concentration-dependent. The half-maximal inhibitory concentration (IC50) value for this compound against the MCF-7 breast cancer cell line has been reported as 5.71 µM. researchgate.net this compound has also shown potent antifungal activity with low IC50 values against various fungal species, such as Mycosphaerella arachidicola (0.32 µM), Fusarium oxysporum (1.9 µM), and Botrytis cinerea (2.6 µM). researchgate.netijstr.org
Here is a summary of reported IC50 values for this compound:
| Target | IC50 Value | Reference |
| MCF-7 Cancer Cells | 5.71 µM | researchgate.net |
| Mycosphaerella arachidicola | 0.32 µM | researchgate.netijstr.org |
| Fusarium oxysporum | 1.9 µM | researchgate.netijstr.org |
| Botrytis cinerea | 2.6 µM | researchgate.netijstr.org |
Proposed Molecular Mechanisms of Action
The molecular mechanisms underlying this compound's biological activities are being investigated and appear to involve multiple pathways.
Membranolytic Effects and Interaction with Cancer Cell Membranes
While the membranolytic effects of this compound specifically on cancer cell membranes are not explicitly detailed in the provided snippets, antimicrobial peptides (AMPs) in general, which include peptides like this compound, are known to exert their effects, in part, through interactions with cell membranes. nih.govresearchgate.netnih.gov The selectivity of some AMPs against cancer cells is thought to be related to the net negative charge of cancer cell membranes, which contrasts with the typically zwitterionic normal mammalian cell membrane. nih.govnih.gov Cationic AMPs are attracted to these negatively charged membranes, leading to destabilization and permeabilization. nih.gov Given that this compound is described as an antimicrobial peptide, it is plausible that membrane interactions contribute to its effects on cancer cells, although specific studies on this compound's membranolytic activity against cancer cell membranes are not detailed in the provided text.
Induction of Apoptosis or Necrosis Pathways
This compound has been shown to induce apoptosis in breast cancer cell lines. foodandnutritionresearch.netnih.gov Apoptosis is a programmed cell death pathway that is often dysregulated in cancer. While the specific pathways activated by this compound are not fully elucidated in the provided information, other studies on related peptides like lunasin have demonstrated the activation of apoptotic mitochondrial pathways, evidenced by changes in the expression of proteins like Bcl-2, Bax, nuclear clusterin, cytochrome c, and caspases. nih.govnih.gov Lunasin has also been shown to increase caspase-3 activity, a key执行步骤.
Inhibition of Cellular Processes (e.g., Protein Biosynthesis, Nucleic Acid Biosynthesis)
This compound has been reported to inhibit translation in a cell-free rabbit reticulocyte lysate system. researchgate.netnih.govcpu-bioinfor.orgnih.govfrontiersin.orgresearchgate.net This suggests that this compound can interfere with protein biosynthesis. Inhibition of protein synthesis is a known mechanism of action for some antimicrobial peptides and can contribute to their effects on cell growth and viability. mdpi.com While the direct inhibition of nucleic acid biosynthesis by this compound is not explicitly mentioned, interference with protein synthesis can indirectly impact processes that rely on newly synthesized proteins, including those involved in DNA replication and repair.
Discussion of Cell-Free Translation Inhibition in Relation to Eukaryotic Cell Effects
The observed inhibition of translation in a cell-free rabbit reticulocyte lysate system indicates that this compound can directly interfere with the protein synthesis machinery in a eukaryotic system. researchgate.netnih.govcpu-bioinfor.orgnih.govfrontiersin.orgresearchgate.net This finding is significant because it provides a potential molecular basis for the antiproliferative effects observed in eukaryotic cancer cell lines like MCF-7. researchgate.netnih.govcpu-bioinfor.org Inhibition of protein biosynthesis can lead to a reduction in the production of essential proteins required for cell growth, division, and survival, ultimately resulting in cell cycle arrest and/or the induction of cell death pathways such as apoptosis. mdpi.com The ability of this compound to inhibit translation in a cell-free system suggests a direct interaction with components of the translational machinery, although the precise targets within this system are not specified in the provided information. This mechanism likely contributes significantly to the observed inhibition of proliferation in cancer cells.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not found in provided snippets. |
| Lunasin | 20054959 |
| Vulgarinin | Not found in provided snippets. |
| Sesquin | Not found in provided snippets. |
| Ginkbilobin | Not found in provided snippets. |
| Cicerin | Not found in provided snippets. |
| Arietin | Not found in provided snippets. |
| Coccinin | Not found in provided snippets. |
| Meliacine | Not found in provided snippets. |
| Phaseococcin | Not found in provided snippets. |
| Brassica LTP | Not found in provided snippets. |
| Limenin | Not found in provided snippets. |
| Gymnin | Not found in provided snippets. |
| Circulin A | Not found in provided snippets. |
| Circulin B | Not found in provided snippets. |
| Katala B1 | Not found in provided snippets. |
| Jacalin | Not found in provided snippets. |
| PCL | Not found in provided snippets. |
| MHL | Not found in provided snippets. |
| Concanavalin A | Not found in provided snippets. |
| GRFT | Not found in provided snippets. |
| GNA | Not found in provided snippets. |
| BCA | Not found in provided snippets. |
| MLS | Not found in provided snippets. |
| Katala 8 | Not found in provided snippets. |
| NICTABA | Not found in provided snippets. |
| PvD1 | Not found in provided snippets. |
| Lc-def | Not found in provided snippets. |
| HsAFP1 | Not found in provided snippets. |
| Psd1 | Not found in provided snippets. |
| IbACP | Not found in provided snippets. |
| GLTSK | Not found in provided snippets. |
| Poca A | Not found in provided snippets. |
| Poca B | Not found in provided snippets. |
| RsAFP2 | Not found in provided snippets. |
| MsDef1 | Not found in provided snippets. |
| TCT | Not found in provided snippets. |
| FUM | Not found in provided snippets. |
| OTA | Not found in provided snippets. |
| ZEA | Not found in provided snippets. |
| Curcumin | 969516 |
| Berberine | 2353 |
| Eugenol | Not found in provided snippets. |
| α-pinene | Not found in provided snippets. |
This compound, a trypsin-stable antimicrobial peptide with a molecular mass of approximately 7 kDa, is isolated from the seeds of the Chinese lima bean (Phaseolus lunatus L.). researchgate.netnih.gov Research has revealed a spectrum of biological activities for this compound, encompassing antifungal, antibacterial, and antiproliferative properties. researchgate.netnih.gov This article delves into the specific biological activities and the currently understood molecular mechanisms of this compound, with a particular focus on its effects on cancer cell lines.
Inhibition of Proliferation in Cancer Cell Lines (e.g., MCF-7 Breast Cancer Cells)
This compound has been identified as an inhibitor of proliferation in the breast cancer cell line MCF-7. researchgate.netnih.govcpu-bioinfor.org Studies indicate that this compound treatment leads to a decrease in cell vitality and the induction of apoptosis in breast cancer cell lines, including both MCF-7 and MDA-MB-231. foodandnutritionresearch.netnih.gov The antiproliferative effect is not limited to breast cancer cells, as related peptides like vulgarinin from Phaseolus vulgaris have shown similar inhibition in leukemia cell lines (L1210 and M1). nih.gov
Concentration-Dependent Effects (e.g., IC50 values)
The inhibitory effects of this compound on cell proliferation are dependent on its concentration. The concentration at which this compound inhibits 50% of cell growth (IC50) in the MCF-7 breast cancer cell line has been determined to be 5.71 µM. researchgate.net Beyond its effects on cancer cells, this compound exhibits potent antifungal activity with notably low IC50 values against various fungal species, including Mycosphaerella arachidicola (0.32 µM), Fusarium oxysporum (1.9 µM), and Botrytis cinerea (2.6 µM). researchgate.netijstr.org
The following table summarizes reported IC50 values for this compound:
| Target | IC50 Value | Reference |
| MCF-7 Cancer Cells | 5.71 µM | researchgate.net |
| Mycosphaerella arachidicola | 0.32 µM | researchgate.netijstr.org |
| Fusarium oxysporum | 1.9 µM | researchgate.netijstr.org |
| Botrytis cinerea | 2.6 µM | researchgate.netijstr.org |
Proposed Molecular Mechanisms of Action
Investigations into the molecular mechanisms underlying this compound's biological activities suggest the involvement of multiple pathways.
Membranolytic Effects and Interaction with Cancer Cell Membranes
Although the provided information does not detail the specific membranolytic effects of this compound on cancer cell membranes, antimicrobial peptides (AMPs) in general, a category that includes peptides like this compound, are known to exert effects through interactions with cell membranes. nih.govresearchgate.netnih.gov The observed selectivity of some AMPs towards cancer cells is hypothesized to be linked to the elevated net negative charge of cancer cell membranes compared to the typically zwitterionic membranes of normal mammalian cells. nih.govnih.gov Cationic AMPs are electrostatically attracted to these negatively charged membranes, potentially leading to their destabilization and permeabilization. nih.gov Given this compound's classification as an antimicrobial peptide, it is plausible that membrane interactions contribute to its effects on cancer cells, although further specific studies on this compound's membranolytic activity against cancer cell membranes would be required to confirm this.
Induction of Apoptosis or Necrosis Pathways
This compound has been shown to induce apoptosis in breast cancer cell lines. foodandnutritionresearch.netnih.gov Apoptosis, or programmed cell death, is a critical process that is often disrupted in cancerous cells. While the precise apoptotic pathways triggered by this compound are not fully elucidated in the available data, studies on related peptides such as lunasin have demonstrated the activation of mitochondrial apoptotic pathways. nih.govnih.gov This activation is evidenced by changes in the expression levels of key proteins like Bcl-2, Bax, nuclear clusterin, cytochrome c, and caspases. nih.govnih.gov Lunasin has also been shown to increase the activity of caspase-3, a central executioner enzyme in the apoptotic cascade. nih.govnih.gov
Inhibition of Cellular Processes (e.g., Protein Biosynthesis, Nucleic Acid Biosynthesis)
This compound has been reported to inhibit translation in a cell-free rabbit reticulocyte lysate system. researchgate.netnih.govcpu-bioinfor.orgnih.govfrontiersin.orgresearchgate.net This finding suggests that this compound can directly interfere with the process of protein biosynthesis. Inhibition of protein synthesis is a recognized mechanism of action for certain antimicrobial peptides and can contribute to their effects on cell growth and viability. mdpi.com While the direct inhibition of nucleic acid biosynthesis by this compound is not explicitly mentioned in the provided information, the disruption of protein synthesis can indirectly affect processes that rely on newly synthesized proteins, including those essential for DNA replication and repair.
Discussion of Cell-Free Translation Inhibition in Relation to Eukaryotic Cell Effects
The observed inhibition of translation in a cell-free rabbit reticulocyte lysate system indicates this compound's capacity to directly interfere with the protein synthesis machinery within a eukaryotic context. researchgate.netnih.govcpu-bioinfor.orgnih.govfrontiersin.orgresearchgate.net This is a significant finding as it provides a potential molecular explanation for the antiproliferative effects observed in eukaryotic cancer cell lines such as MCF-7. researchgate.netnih.govcpu-bioinfor.org By inhibiting protein biosynthesis, this compound can reduce the production of vital proteins necessary for cell growth, division, and survival, potentially leading to cell cycle arrest and/or the activation of cell death pathways like apoptosis. mdpi.com The ability of this compound to inhibit translation in a cell-free system suggests a direct interaction with components of the translational machinery, although the specific targets within this system are not detailed in the provided information. This mechanism likely plays a substantial role in the observed inhibition of cancer cell proliferation.
Immunomodulatory Effects: Mitogenic Response in Murine Splenocytes
Research into the biological activities of this compound, a trypsin-stable antimicrobial peptide isolated from the seeds of Phaseolus lunatus L. (lima beans), has indicated its capacity to elicit a mitogenic response in mouse splenocytes. nih.govnih.govresearchgate.netresearchgate.net This effect is considered one of the immunomodulatory properties associated with the peptide. researchgate.net
Studies have demonstrated that this compound is capable of stimulating the proliferation of murine splenocytes in vitro. nih.govnih.govresearchgate.netnih.gov This finding suggests that this compound may influence the activity of lymphocytes and other immune cells present in the spleen, potentially modulating the host immune response. nih.govnih.gov The induction of a mitogenic response in splenocytes is a common indicator of a substance's potential to stimulate immune cell division and activation. While the precise molecular mechanisms underlying this compound's mitogenic effect on murine splenocytes are not extensively detailed in the currently available information, the observed proliferation indicates an interaction with cellular pathways that regulate immune cell growth and division. nih.govnih.gov
Structure Activity Relationship Sar Studies of Lunatusin
Identification of Key Amino Acid Residues for Specific Activities
The amino acid sequence of Lunatusin contains distinct functional regions that contribute to its biological roles. While the specific amino acid residues critical for each individual activity (such as antimicrobial or anti-HIV) are not fully elucidated in the provided information, certain regions have been identified with particular functions.
One prominent region is the Arg-Gly-Asp (RGD) sequence located at residues 32-34. This motif is recognized for its role in cell adhesion and is known to facilitate the internalization of this compound into the cell nucleus researchgate.net.
Following the RGD motif is a poly-aspartyl tail, spanning residues 35-43. This negatively charged region is reported to be responsible for binding to core histones within the chromatin researchgate.net.
Another region, encompassing residues 23-31, has been identified as important for targeting this compound to chromatin researchgate.net.
The N-terminal region, comprising residues 1-22, currently has an unknown function researchgate.net. This compound is also described as containing a helical region with homology to chromatin binding proteins researchgate.net.
While a general structural-activity arrangement involving polar and neutral amino acids has been suggested in relation to its anti-HIV activity, the specific residues involved were not detailed in the search results scribd.com.
Role of Disulfide Bridges in Maintaining Structural and Functional Integrity
Disulfide bridges, formed between cysteine residues, play a significant role in stabilizing the three-dimensional structure of proteins and peptides, which is often critical for their biological function scribd.comcore.ac.ukjmb.or.krnih.govmdpi.com. These covalent links help maintain the proper folding and stability, providing rigid connections that prevent unfolding nih.gov.
In the case of lunasin, which is likely the same or a closely related peptide to this compound found in Phaseolus species, an intramolecular disulfide bond has been reported between cysteine residues at positions 10 and 22 (Cys10-Cys22) researchgate.net. This intramolecular bond is expected to contribute to the stabilization of the peptide's folded conformation.
Furthermore, studies have indicated the potential presence of disulfide cross-linked dimeric species of lunasin researchgate.net. The formation of such dimers could potentially influence the peptide's activity, localization, or stability, although the specific functional implications of these dimeric forms of this compound require further investigation. Incorrect crosslinking, known as disulfide bridge scrambling, can lead to misfolded, inactive, or immunogenic proteins core.ac.uk.
Influence of Amino Acid Substitutions and Modifications on Biological Potency
General principles from studies on other antimicrobial peptides indicate that factors such as hydrophobicity, charge, and the presence of specific amino acids like arginine and tryptophan can significantly influence activity mdpi.comnih.govfrontiersin.org. For instance, single amino acid substitutions can alter peptide hydrophobicity and consequently affect antimicrobial activity mdpi.com. Similarly, replacing certain residues can impact peptide stability or its ability to interact with target membranes or proteins chapman.edunih.gov.
However, specific detailed research findings on amino acid substitutions or modifications performed directly on this compound and their resulting influence on its various biological potencies (antimicrobial, anti-HIV, anti-cancer, etc.) were not found in the provided search results. Therefore, the precise impact of individual amino acid changes on this compound's activity remains an area requiring further specific investigation.
Computational Modeling and In Silico Approaches for SAR Prediction
Computational modeling and in silico approaches, such as quantitative structure-activity relationship (QSAR) studies and molecular dynamics simulations, are valuable tools in modern SAR investigations frontiersin.orgnih.govmdpi.comfrontiersin.orgcore.ac.uk. These methods allow researchers to analyze the relationship between a molecule's structural and physicochemical properties and its biological activity using computational techniques.
QSAR studies, for example, can correlate physicochemical and structural descriptors of amino acids with biological activity, helping to identify key features that contribute to potency frontiersin.org. Molecular modeling and dynamics simulations can provide insights into the three-dimensional structure of peptides, their interactions with potential targets (like cell membranes or proteins), and how structural changes might affect these interactions frontiersin.orgmdpi.comfrontiersin.org. These computational techniques can assist in predicting the potential effects of amino acid substitutions or modifications before experimental synthesis and testing mdpi.com.
While computational methods are widely applied in peptide research and SAR analysis, including studies on antimicrobial peptides frontiersin.orgmdpi.com, specific instances of computational modeling or in silico approaches being used to predict or analyze the SAR of this compound itself were not identified in the provided search results. Applying these techniques to this compound could offer valuable insights into the structural determinants of its diverse activities and guide the rational design of variants with improved properties.
Analytical Methodologies for Lunatusin Research
Chromatographic Methods for Detection and Quantification (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the detection, purification, and quantification of Lunatusin from complex biological matrices. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
HPLC, often coupled with various detectors such as UV-Vis or Mass Spectrometry (MS), allows for the precise identification and measurement of this compound. For instance, Reversed-Phase HPLC (RP-HPLC) is commonly used for peptide analysis, separating peptides based on their hydrophobicity innovareacademics.in. Detection settings for RP-HPLC analysis of peptides can involve monitoring absorbance at wavelengths between 210 and 220 nm innovareacademics.in. The specific conditions, including the column type, mobile phase composition (e.g., gradients of acetonitrile (B52724) and water with acidic modifiers), and flow rate, are optimized to achieve adequate separation and resolution of this compound from other components in a sample innovareacademics.insielc.comjcu.cz.
Chromatographic methods are also employed in the purification process of this compound. Protocols for isolating this compound from Phaseolus lunatus seeds have utilized techniques such as affinity chromatography (e.g., on Affi-gel blue gel) and gel filtration (e.g., on Superdex 75) as initial steps before further purification or analysis by methods like HPLC nih.govresearchgate.net.
Electrophoretic Techniques for Characterization (e.g., SDS-PAGE)
Electrophoretic techniques, such as Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), are essential for characterizing this compound, particularly in terms of its molecular weight and purity. SDS-PAGE separates proteins and peptides primarily based on their size. In this method, proteins are denatured and coated with SDS, giving them a uniform negative charge-to-mass ratio, allowing them to migrate through a polyacrylamide gel matrix under the influence of an electric field at a rate inversely proportional to their molecular weight.
SDS-PAGE analysis has been used to examine protein fractions from Phaseolus lunatus, revealing bands corresponding to different molecular weights scielo.br. Studies have shown protein concentrates from P. lunatus exhibiting bands in the range of 94.15-16.27 kDa, while protein hydrolysates show lower molecular weight bands, including those around 10, 6.8, and 5.26 kDa scielo.br. This compound itself has been reported to have a molecular mass around 7 kDa innovareacademics.innih.govresearchgate.net. SDS-PAGE, often followed by staining (e.g., with Coomassie Brilliant Blue) or immunoblotting using this compound-specific antibodies, is a standard method to confirm the presence and apparent molecular weight of purified or partially purified this compound researchgate.netajol.info. Protein electrophoresis by SDS-PAGE has also been used to characterize seed proteins in different accessions of Phaseolus lunatus, highlighting its utility in assessing protein profiles ajol.info.
Spectroscopic Approaches for Structural Analysis
Spectroscopic methods provide valuable insights into the structural characteristics of peptides like this compound. Techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for this purpose.
CD spectroscopy is used to determine the secondary structure of peptides, such as the presence and proportion of alpha-helices, beta-sheets, turns, and random coils nih.govfrontiersin.org. Changes in the CD spectrum under different conditions (e.g., in various solvents or in the presence of membrane-mimicking environments) can provide information about the peptide's conformational flexibility and its interaction with membranes nih.govrcsb.org. While the specific CD spectrum of this compound is not detailed in the provided snippets, CD spectroscopy is a standard technique for analyzing the secondary structure of antimicrobial peptides nih.govfrontiersin.org.
NMR spectroscopy can provide more detailed information about the three-dimensional structure of peptides in solution rcsb.org. Techniques like 1D 1H NMR and 2D heteronuclear NMR (e.g., HSQC, DOSY) are used to assign resonances and determine spatial constraints, which are then used to calculate the peptide's structure rcsb.orgmdpi.com. While some studies mention NMR for analyzing other compounds or proteins from Cochliobolus lunatus or other sources, its application to the specific structural elucidation of this compound is not explicitly detailed in the provided search results mdpi.comresearcher.life. However, NMR is a powerful tool for peptide structure determination rcsb.org.
Mass Spectrometry (MS), often coupled with chromatography (e.g., HPLC-MS), is also a crucial spectroscopic technique for determining the accurate molecular mass of this compound and for peptide sequencing, which helps confirm its identity and purity mdpi.com.
Bioassays for Activity Assessment (in vitro models)
In vitro bioassays are indispensable for evaluating the biological activities of this compound and understanding its potential mechanisms of action. These assays are conducted in controlled laboratory settings using cell cultures, enzymes, or microorganisms.
This compound has been reported to exhibit various in vitro activities, including antifungal, antibacterial, and antiproliferative effects nih.govresearchgate.netresearchgate.net. Bioassays are used to quantify these activities, often by determining the minimum inhibitory concentration (MIC) for antimicrobial activity or the half-maximal inhibitory concentration (IC50) for other activities like enzyme inhibition or cell proliferation inhibition researchgate.netsysrevpharm.org.
Examples of in vitro bioassays relevant to this compound research include:
Antimicrobial Assays: These involve testing the ability of this compound to inhibit the growth of various microorganisms, such as fungi (e.g., Fusarium oxysporum, Mycosphaerella arachidicola, Botrytis cinerea) and bacteria (e.g., Bacillus megaterium, Bacillus subtilis, Proteus vulgaris, Mycobacterium phlei) nih.govresearchgate.netepdf.pub. Methods like broth dilution or disc diffusion are commonly used to determine MIC values sysrevpharm.orgajchem-b.com.
Antiproliferative/Cytotoxicity Assays: These assess the effect of this compound on the growth and viability of cancer cell lines. This compound has been shown to inhibit proliferation in breast cancer cell line MCF-7 nih.govresearchgate.net. Assays like the MTT method or LDH activity assays are used to measure cytotoxicity and assess the induction of apoptosis researchgate.net.
Enzyme Inhibition Assays: this compound has been reported to reduce the activity of HIV-1 reverse transcriptase nih.govresearchgate.net. In vitro assays measuring the activity of this enzyme in the presence and absence of this compound are used to quantify its inhibitory effect nih.govresearchgate.net. Angiotensin-converting enzyme (ACE) inhibition assays are also used to evaluate the activity of peptides, including those from Phaseolus lunatus hydrolysates scielo.brscielo.br.
Protein Synthesis Inhibition Assays: this compound has been shown to inhibit translation in a cell-free rabbit reticulocyte lysate system nih.govresearchgate.net. In vitro translation assays are used to measure this activity nih.govresearchgate.net.
Immunomodulatory Assays: this compound has elicited a mitogenic response from mouse splenocytes nih.gov. In vitro assays measuring lymphocyte proliferation are used to assess such immunomodulatory effects nih.gov.
Antioxidant Activity Assays: While this compound is primarily known as an antimicrobial peptide, antioxidant activity is another potential bioactivity assessed for compounds from Phaseolus lunatus using methods like the TEAC assay scielo.brscielo.br.
These in vitro bioassays provide crucial data on the functional properties of this compound, guiding further research into its potential applications.
Translational Research and Future Directions for Lunatusin Studies
Preclinical Development Considerations for Therapeutic Applications
Preclinical studies are a critical step in evaluating the potential of Lunatusin as a therapeutic agent. These studies aim to assess its efficacy, pharmacokinetics, and initial safety profile in relevant in vitro and in vivo models before human trials can be considered nih.govfrontiersin.org. Given this compound's reported activities, preclinical investigations would likely focus on specific disease models where its effects have been observed, such as fungal infections, bacterial infections, viral diseases (like HIV), and certain cancers (specifically breast cancer, based on current findings) nih.gov. Preclinical research on other antimicrobial peptides (AMPs) has shown their potential to reduce viral replication, inhibit viral spread, and enhance host antiviral immunity in models like SARS-CoV-2 infection researchgate.net. Similarly, studies on AMPs in bacterial infection models have demonstrated efficacy against various pathogens, including multidrug-resistant strains frontiersin.orgexplorationpub.com. For this compound, preclinical development would involve detailed studies to determine optimal routes of administration, dosage regimens in animal models, and tissue distribution. The trypsin stability of this compound is a favorable characteristic for potential oral administration, but this would need rigorous testing in preclinical models nih.gov.
Challenges in Peptide-Based Therapeutic Development (e.g., Stability, Delivery)
Despite the therapeutic promise of peptides like this compound, their development faces several inherent challenges. A major hurdle is the susceptibility of peptides to degradation by proteases in biological fluids, which can limit their bioavailability and half-life nih.govfarmaciajournal.com. While this compound has shown stability against trypsin, its stability against other proteases encountered in different routes of administration and biological compartments needs thorough investigation nih.gov. Another significant challenge is the efficient delivery of peptides to their target sites within the body nih.gov. Peptides often have poor cell membrane permeability due to their size and charged nature, which can hinder their ability to reach intracellular targets nih.gov. Various delivery systems are being explored for peptide therapeutics, including polymeric carriers, nanoparticles, and liposomes, to enhance stability and improve cellular uptake nih.govexplorationpub.com. The development of effective delivery strategies for this compound will be crucial for its clinical translation.
Strategies for Enhancing this compound Efficacy and Specificity (e.g., Peptide Engineering, Computational Design)
To overcome the limitations of natural peptides and enhance their therapeutic potential, strategies such as peptide engineering and computational design are being employed nih.govpreprints.orgnih.gov. Peptide engineering involves modifying the amino acid sequence or structure of a peptide to improve its stability, efficacy, specificity, and pharmacokinetic properties farmaciajournal.compreprints.org. This could involve incorporating modified amino acids, cyclization, or conjugating the peptide to other molecules researchgate.netnih.gov. Computational design approaches utilize bioinformatics tools and algorithms to predict the structure-activity relationships of peptides, allowing for the rational design of novel sequences with desired characteristics preprints.orgmdpi.comfrontiersin.org. These methods can help optimize factors such as charge, hydrophobicity, and secondary structure (e.g., alpha-helicity), which are known to influence peptide activity and specificity farmaciajournal.compreprints.orgfrontiersin.org. For this compound, computational approaches could be used to design analogs with enhanced potency against specific targets or improved stability against enzymatic degradation. For example, understanding the critical amino acid residues responsible for this compound's antifungal or anticancer activity could guide modifications to enhance these effects while minimizing off-target interactions.
Exploration of Novel Molecular Targets and Signaling Pathways
This compound has shown diverse biological activities, suggesting it may interact with multiple molecular targets or influence various signaling pathways nih.gov. Further research is needed to fully elucidate the mechanisms of action underlying its antifungal, antibacterial, antiviral, and anticancer effects nih.govnih.gov. Identifying the specific molecular targets that this compound binds to or the signaling pathways it modulates is crucial for understanding its therapeutic potential and for rational drug design nih.govfrontiersin.orgflorajournal.com. For instance, its reported inhibition of HIV-1 reverse transcriptase points to a specific enzymatic target in its antiviral activity nih.gov. Its effect on breast cancer cell proliferation suggests interaction with pathways involved in cell cycle control or apoptosis nih.govresearchgate.net. Exploring novel targets could involve high-throughput screening assays or advanced techniques like proteomics and metabolomics to identify proteins or metabolites that interact with this compound or are altered in response to its treatment. Understanding the interplay between this compound and various signaling cascades, such as those involved in microbial pathogenesis or cancer progression, can reveal new therapeutic opportunities frontiersin.orgmdpi.com.
Potential for Combination Therapies with Existing Agents
Given the complex nature of diseases like cancer and infectious diseases, combination therapy is a common strategy to enhance treatment efficacy, reduce the risk of resistance development, and minimize toxicity mdpi.comfrontiersin.org. This compound's diverse activities suggest its potential for use in combination therapies with existing therapeutic agents dntb.gov.uaproquest.com. For example, combining this compound with conventional antibiotics could potentially enhance their effectiveness against resistant bacterial strains or broaden the spectrum of activity mdpi.comnih.gov. Similarly, combining this compound with chemotherapy or immunotherapy agents could lead to synergistic anticancer effects frontiersin.org. Preclinical studies evaluating the synergistic or additive effects of this compound in combination with standard-of-care treatments for specific indications would be a valuable future direction. Research on other AMPs has demonstrated synergistic effects when combined with conventional antibiotics or other antimicrobial agents preprints.orgmdpi.comnih.gov.
Integration of Omics Technologies in this compound Research
Advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for gaining a comprehensive understanding of biological systems and the effects of therapeutic agents nih.govmdpi.commdpi.com. Integrating these technologies into this compound research can provide valuable insights into its mechanisms of action, identify potential biomarkers of response or resistance, and uncover novel targets nih.govnih.gov. Transcriptomic analysis could reveal changes in gene expression profiles in cells or tissues treated with this compound, indicating affected pathways researchgate.netresearchgate.net. Proteomics could identify proteins that interact with this compound or whose abundance is altered upon treatment nih.gov. Metabolomics could shed light on the metabolic changes induced by this compound nih.gov. Furthermore, omics technologies can be used to study the genetic diversity of organisms from which peptides like this compound are derived, potentially leading to the discovery of novel analogs with improved properties researchgate.netresearchgate.net. The application of omics data, combined with computational tools, is increasingly being used in the discovery and characterization of bioactive peptides mdpi.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 20054959 |
| Curcumin | 969516 |
| Berberine | 2353 |
| Eugenol | 3314 |
| α-Pinene | 16855 |
| Polymyxin E | 5363162 |
| Clarithromycin | 5362387 |
| Meropenem | 441156 |
| Ceftazidime | 5479530 |
| Piperacillin | 4367319 |
| Doxorubicin | 31703 |
| Kaempferol | 5280863 |
| Coumestrol | 5281607 |
| Mefenamic acid | 4044 |
| NADPH | 5886 |
Data Tables
While the search results provided information on binding affinities for other compounds with fungal proteins researchgate.netresearchgate.net, specific quantitative data tables directly related to this compound's efficacy or properties in preclinical models were not found within the provided snippets. The information is primarily descriptive of its activities and the broader challenges and strategies in peptide development.
However, based on the text, we can infer some qualitative data points regarding this compound's activity spectrum:
| Activity Type | Organisms/Cell Lines Affected | Reference |
| Antifungal | Fusarium oxysporum, Mycosphaerella arachidicola, Botrytis cinerea | nih.gov |
| Antibacterial | Bacillus megaterium, Bacillus subtilis, Proteus vulgaris, Mycobacterium phlei | nih.gov |
| Antiviral | HIV-1 reverse transcriptase (inhibited activity) | nih.gov |
| Anticancer | MCF-7 breast cancer cell line (inhibited proliferation) | nih.gov |
Q & A
Q. What validated methodologies are recommended for isolating Lunatusin from natural sources with high purity?
this compound isolation typically involves a combination of solvent extraction (e.g., ethanol/water mixtures for polar compounds), chromatographic separation (e.g., HPLC with C18 columns), and spectroscopic validation. Key steps include:
- Sample pretreatment : Use lyophilization to preserve thermolabile components .
- Fractionation : Employ gradient elution to separate this compound from co-eluting compounds, monitoring purity via UV-Vis at λmax ≈ 280 nm .
- Purity validation : Confirm homogeneity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring absence of overlapping signals .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural conformation?
- NMR spectroscopy : Use 2D experiments (e.g., COSY, HSQC) to resolve stereochemistry and proton-carbon correlations .
- X-ray crystallography : Apply single-crystal diffraction for absolute configuration determination, requiring ≥95% purity for reliable results .
- Infrared (IR) spectroscopy : Identify functional groups (e.g., carbonyl stretches at 1650–1750 cm<sup>−1</sup>) to cross-validate structural assignments .
Q. How can researchers assess this compound’s stability under varying pH and temperature conditions for experimental reproducibility?
Design stability assays using:
- Accelerated degradation studies : Expose this compound to pH 2–12 buffers at 40°C for 48 hours, monitoring degradation via LC-MS .
- Kinetic modeling : Calculate half-life (t1/2) under each condition to establish optimal storage parameters (e.g., −80°C in inert atmospheres) .
Advanced Research Questions
Q. How should experimental designs be structured to investigate this compound’s bioactivity while minimizing confounding variables?
- Dose-response frameworks : Use logarithmic dilution series (e.g., 0.1–100 µM) to establish EC50/IC50 values in cellular assays .
- Control groups : Include solvent controls (e.g., DMSO ≤0.1%) and positive/negative controls (e.g., known agonists/inhibitors) to validate assay specificity .
- Statistical power : Calculate sample sizes (e.g., n ≥ 3 biological replicates) using tools like G*Power to ensure α = 0.05 and β = 0.2 .
Q. What analytical strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values across studies)?
- Meta-analysis : Aggregate datasets from peer-reviewed studies, applying heterogeneity tests (e.g., I<sup>2</sup> statistic) to identify outliers .
- Principal contradiction analysis : Determine if discrepancies arise from methodological variables (e.g., cell line selection, assay duration) or intrinsic compound behavior (e.g., aggregation-prone at high concentrations) .
- Orthogonal assays : Validate findings using alternative platforms (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. How can researchers investigate this compound’s synergistic effects with other bioactive compounds in complex biological systems?
Q. What experimental frameworks are optimal for elucidating this compound’s molecular mechanisms of action (MoA)?
- Target deconvolution : Apply affinity chromatography with this compound-conjugated beads to pull down binding partners, followed by MS/MS identification .
- CRISPR-Cas9 screens : Perform genome-wide knockout libraries to identify synthetic lethal genes .
- Molecular dynamics (MD) simulations : Model ligand-receptor interactions using software like GROMACS, validated by mutagenesis studies .
Q. How can computational models of this compound’s pharmacokinetics (PK) be experimentally validated in vivo?
- Physiologically based PK (PBPK) modeling : Compare predicted vs. observed plasma concentration-time curves in rodent models, adjusting for interspecies scaling .
- Mass balance studies : Use radiolabeled this compound (e.g., <sup>14</sup>C) to track absorption, distribution, metabolism, and excretion (ADME) .
Q. What methodologies address reproducibility challenges in this compound research, particularly in heterogeneous biological systems?
Q. How can comparative studies between this compound and structural analogs be designed to identify critical pharmacophores?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
